N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N'-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-7-11(15-14-9)12(17)16-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVAWDIFEDTYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones . One common method includes the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with benzyl chloride under basic conditions to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide has been studied for a range of biological activities, which include:
- Antimicrobial Activity : Several derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Anti-inflammatory Effects : The compound has demonstrated notable anti-inflammatory activity in various assays. For example, certain analogs have shown significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process .
- Anticancer Potential : Pyrazole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Some studies report that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .
Case Study 2: Anti-inflammatory Properties
Research conducted on compounds related to this compound revealed significant inhibition of COX enzymes in vitro. These findings highlight the compound's potential as an anti-inflammatory agent, particularly in conditions like arthritis where COX inhibition is beneficial .
Case Study 3: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanisms involved include the activation of pro-apoptotic pathways and inhibition of cell proliferation signals, indicating its potential role in cancer therapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy) improve solubility and crystallinity, aiding in structural studies .
- Electron-withdrawing groups (e.g., nitro) enhance electrochemical stability and bioactivity .
Adsorption Mechanisms: Corrosion inhibitors follow Langmuir adsorption isotherms, indicating monolayer formation on metal surfaces .
Computational Insights : DFT studies validate experimental spectroscopic data and predict reactive sites for functionalization .
Biological Activity
N'-Benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a five-membered pyrazole ring with a methyl group and a benzyl group attached to specific positions. The carbohydrazide moiety (CO-NH-NH2) is linked to the carbon at position 5 of the pyrazole ring. This structural configuration is critical for its biological activity, particularly in medicinal chemistry.
The synthesis typically involves the reaction of a 5-acyl derivative of pyrazole with hydrazine, resulting in the formation of the carbohydrazide bond, which may be hydrolyzed under acidic or basic conditions.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells. The mechanism often involves inducing apoptosis and disrupting autophagic processes, which are critical for cancer cell survival under stress conditions .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | A549 | Induction of apoptosis | |
| Related pyrazole derivatives | MIA PaCa-2 | Inhibition of mTORC1 and autophagy modulation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism may involve interference with microbial cell wall synthesis or function .
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | Activity Type | Reference |
|---|---|---|---|
| This compound | Various bacteria | Antibacterial | |
| Related compounds | Fungi | Antifungal |
Other Biological Effects
In addition to anticancer and antimicrobial properties, this compound may exhibit other biological activities such as anti-inflammatory effects and potential neuroprotective properties. These effects are often mediated through modulation of inflammatory pathways and oxidative stress responses .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antiproliferative Effects : A study highlighted that specific pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting their potential as therapeutic agents in oncology .
- Autophagy Modulation : Research indicated that certain pyrazole derivatives can modulate autophagy pathways, enhancing basal autophagy while impairing autophagic flux under nutrient-deprived conditions . This dual action could selectively target cancer cells while sparing normal cells.
- Antimicrobial Efficacy : A comparative analysis showed that various pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infectious diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide and its analogs?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide derivatives react with substituted aldehydes under acidic or solvent-free conditions to form hydrazone derivatives. Key steps include refluxing in ethanol with catalytic acetic acid, followed by purification via recrystallization or column chromatography . Alternative routes involve condensation of pyrazole-carboxylic acid hydrazides with benzyl halides in the presence of triethylamine . Purity is confirmed using HPLC (>95%) and spectroscopic techniques (NMR, IR) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement) and spectroscopic methods (FT-IR, UV-Vis, H/C NMR) are standard. For example, single-crystal X-ray diffraction reveals planarity of the pyrazole ring and dihedral angles between substituents, while NMR confirms proton environments (e.g., NH groups at δ 10–12 ppm) . FT-IR identifies key functional groups, such as C=O (1640–1680 cm) and N–H (3200–3400 cm) stretches .
Q. What in vitro biological assays are used for initial screening?
- Methodological Answer : Enzyme inhibition assays (α-glucosidase/α-amylase) are common. For α-glucosidase, the compound is incubated with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), with absorbance measured at 405 nm. IC values are calculated using nonlinear regression . Antimicrobial activity is tested via microdilution (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How do molecular docking studies explain the interaction of this compound with enzyme targets?
- Methodological Answer : Docking simulations (AutoDock Vina, GOLD) are performed using enzyme structures (e.g., α-glucosidase PDB: 2QMJ). The compound’s hydrazone moiety forms hydrogen bonds with catalytic residues (Asp214, Glu277), while the benzyl group occupies hydrophobic pockets. Binding energies (ΔG) and RMSD values validate pose stability . MD simulations (AMBER) further assess complex stability over 100 ns trajectories .
Q. What strategies optimize the compound’s anticonvulsant or antibacterial activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -Br) at the benzyl position enhance DNA gyrase inhibition (IC = 0.15–0.25 µg/mL) . For anticonvulsants, bulky tert-butyl groups improve blood-brain barrier penetration, as shown in MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models .
Q. How are conformational dynamics and crystallographic disorder resolved in structural studies?
- Methodological Answer : High-resolution X-ray data (Mo Kα radiation, λ = 0.71073 Å) and SHELXL refinement handle disorder. For example, the pyrazole ring may exhibit rotational disorder, modeled using PART instructions. Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the lattice, validated via Hirshfeld surface analysis .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites, correlating with experimental reactivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
